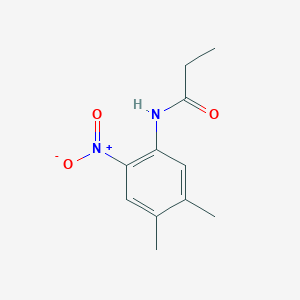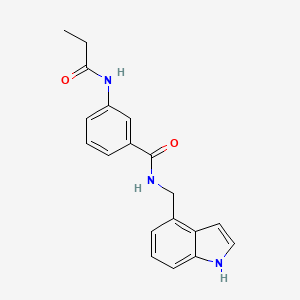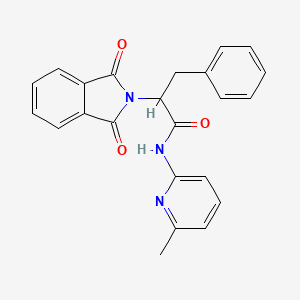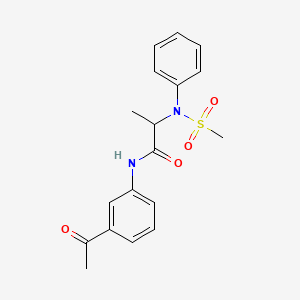
N-(4,5-dimethyl-2-nitrophenyl)propanamide
Vue d'ensemble
Description
N-(4,5-dimethyl-2-nitrophenyl)propanamide, also known as DNP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is known for its ability to uncouple oxidative phosphorylation in mitochondria.
Mécanisme D'action
N-(4,5-dimethyl-2-nitrophenyl)propanamide acts as a mitochondrial uncoupler by disrupting the proton gradient across the mitochondrial inner membrane. This leads to an uncoupling of oxidative phosphorylation, which results in increased heat production and decreased ATP synthesis. The mechanism of action of N-(4,5-dimethyl-2-nitrophenyl)propanamide is similar to that of other mitochondrial uncouplers such as 2,4-dinitrophenol and carbonyl cyanide m-chlorophenyl hydrazone.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4,5-dimethyl-2-nitrophenyl)propanamide are primarily related to its ability to uncouple oxidative phosphorylation in mitochondria. This results in increased heat production and decreased ATP synthesis, which can lead to changes in energy metabolism and thermogenesis. Studies have shown that N-(4,5-dimethyl-2-nitrophenyl)propanamide can increase energy expenditure and promote weight loss in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4,5-dimethyl-2-nitrophenyl)propanamide in lab experiments is its ability to uncouple oxidative phosphorylation in a dose-dependent manner. This allows for precise control over the degree of mitochondrial uncoupling, which is important for studying the effects of mitochondrial uncoupling on metabolism and thermogenesis. However, one of the limitations of using N-(4,5-dimethyl-2-nitrophenyl)propanamide is its potential toxicity. High doses of N-(4,5-dimethyl-2-nitrophenyl)propanamide can lead to mitochondrial damage and cell death.
Orientations Futures
There are several future directions for research on N-(4,5-dimethyl-2-nitrophenyl)propanamide. One area of research is the development of safer and more effective mitochondrial uncouplers for the treatment of metabolic disorders such as obesity and diabetes. Another area of research is the investigation of the role of mitochondrial uncoupling in aging and age-related diseases. Finally, there is a need for further research on the mechanisms of action of N-(4,5-dimethyl-2-nitrophenyl)propanamide and other mitochondrial uncouplers, as well as their potential applications in other areas of research such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, N-(4,5-dimethyl-2-nitrophenyl)propanamide is a chemical compound that has been widely used in scientific research as a mitochondrial uncoupler. Its ability to uncouple oxidative phosphorylation in mitochondria has been used to study the effects of mitochondrial uncoupling on metabolism, thermogenesis, and energy expenditure. While there are some limitations to its use, N-(4,5-dimethyl-2-nitrophenyl)propanamide has significant potential for further research in the areas of metabolic disorders, aging, and other diseases.
Applications De Recherche Scientifique
N-(4,5-dimethyl-2-nitrophenyl)propanamide has been extensively used in scientific research as a mitochondrial uncoupler. Its ability to uncouple oxidative phosphorylation in mitochondria has been used to study the effects of mitochondrial uncoupling on metabolism, thermogenesis, and energy expenditure. It has also been used to study the role of mitochondrial uncoupling in the development of obesity, diabetes, and other metabolic disorders.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-4-11(14)12-9-5-7(2)8(3)6-10(9)13(15)16/h5-6H,4H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVYMDHMPOQAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C(=C1)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-2-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4018875.png)
![N-(4-fluorophenyl)-1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B4018881.png)

![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4018889.png)
![2-methoxy-2-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4018894.png)

![N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide](/img/structure/B4018906.png)
![2-methyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoxaline](/img/structure/B4018914.png)


![3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018926.png)

![1-(4-ethoxyphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4018959.png)
![N-[(2-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4018969.png)